molecular formula C15H16F2O B8156572 2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene

2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene

Cat. No.: B8156572
M. Wt: 250.28 g/mol
InChI Key: OWSIDYIDBHZQCY-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene is an organic compound characterized by its unique structure, which includes a cyclohexylmethoxy group, an ethynyl group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent choice .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double or triple bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the fluorine atoms can influence the compound’s reactivity and stability. The cyclohexylmethoxy group can affect the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the ethynyl and fluorine groups can enhance its reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-1-ethynyl-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2O/c1-2-12-8-13(16)9-14(17)15(12)18-10-11-6-4-3-5-7-11/h1,8-9,11H,3-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSIDYIDBHZQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)F)F)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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